molecular formula C18H18N4O B15282526 N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B15282526
M. Wt: 306.4 g/mol
InChI Key: VZJGTICWWMPMPM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring and two aromatic rings with methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Aromatic Substitution:

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the triazole intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Agriculture: It may be used as a fungicide or pesticide due to its biological activity.

    Materials Science: This compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. The triazole ring is known to interact with biological molecules, disrupting their normal function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
  • Urea, N-(2,4-dimethylphenyl)-N’-(4-methylphenyl)-

Uniqueness

N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific triazole structure and the presence of two aromatic rings with methyl substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H18N4O/c1-12-4-7-15(8-5-12)22-11-19-17(21-22)18(23)20-16-9-6-13(2)10-14(16)3/h4-11H,1-3H3,(H,20,23)

InChI Key

VZJGTICWWMPMPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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